4-methoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide
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Overview
Description
4-methoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route involves the reaction of 5-methoxy-4-azatricyclo[4.3.1.1^3,8]undec-4-ene with acid hydrazides . This reaction leads to the formation of various heterocyclic systems, including triazoles and triazolones, under specific conditions such as refluxing in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include methoxycarbonylhydrazine, methyl iodide, and dimethyl sulfate . Reaction conditions such as temperature, solvent, and reaction time are critical factors that influence the outcome of these reactions.
Major Products
The major products formed from these reactions include various heterocyclic compounds such as triazoles and triazolones . These products often exhibit unique chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
4-methoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-methoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide include:
- N-(2,3-dimethylphenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.0^?, ideca-3,5,7,9(13)-tetraene-3-carboxamide
- 2-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}acetic acid
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its ability to form various heterocyclic systems and its potential biological activities make it a valuable compound for research and development.
Properties
IUPAC Name |
4-methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-25-17-7-4-13(5-8-17)20(24)21-16-11-14-3-2-10-22-18(23)9-6-15(12-16)19(14)22/h4-5,7-8,11-12H,2-3,6,9-10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURSEFNAVIGVIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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